molecular formula C10H8F3NO3 B14049094 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14049094
M. Wt: 247.17 g/mol
InChI Key: NTFQPBJTKNJFAO-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one is a high-value synthetic organic compound featuring both nitro and trifluoromethyl functional groups on an aromatic propiophenone backbone. This specific arrangement of electron-withdrawing substituents makes it a versatile building block or intermediate in various research fields, particularly in medicinal chemistry and materials science. Researchers value this structure for its potential in constructing more complex molecules; the ketone group can be readily reduced to an alcohol or serve as a point for nucleophilic addition, while the aromatic nitro group can be reduced to an amine, facilitating further functionalization. Handling should only be performed by qualified researchers in a laboratory setting. While a specific safety data sheet for this compound was not located, appropriate precautions should be taken. As a general practice, personal protective equipment should be worn, and operations should be conducted in a well-ventilated fume hood. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO3/c1-2-9(15)6-3-4-8(14(16)17)7(5-6)10(11,12)13/h3-5H,2H2,1H3

InChI Key

NTFQPBJTKNJFAO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The condensation method involves the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with propanone (acetone) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism proceeds via enol formation from propanone, followed by nucleophilic attack on the electrophilic aldehyde carbon. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which undergoes tautomerization to form the final product.

Key Conditions :

  • Catalyst : Concentrated H₂SO₄ (0.1–0.5 equivalents)
  • Solvent : Anhydrous ethanol or toluene
  • Temperature : Reflux (78–110°C) for 6–12 hours
  • Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography.

Optimization Challenges

  • Regioselectivity : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups deactivate the aromatic ring, necessitating vigorous conditions to drive the reaction.
  • Byproduct Formation : Competing aldol condensation or over-oxidation may occur, requiring precise stoichiometric control of the aldehyde and ketone.

Nitration of 3-(Trifluoromethyl)propiophenone

Nitration Strategy and Regiochemical Control

This method introduces the nitro group into 3-(trifluoromethyl)propiophenone via electrophilic aromatic substitution. The ketone moiety acts as a meta-directing group , positioning the nitro group at the para position relative to the carbonyl, while the -CF₃ group further directs substitution to the desired 4-nitro-3-(trifluoromethyl) configuration.

Reaction Protocol :

  • Nitrating Agent : Fuming HNO₃ (90%) in concentrated H₂SO₄ at 0–5°C.
  • Time : 2–4 hours under vigorous stirring.
  • Isolation : Quenching in ice-water, filtration, and recrystallization from ethanol/water mixtures.

Advantages and Limitations

  • Single-Step Synthesis : Streamlines production compared to multi-step condensation.
  • Side Reactions : Risk of di-nitration or oxidation of the ketone necessitates low-temperature conditions.

Comparative Analysis of Synthetic Methods

Parameter Condensation Method Nitration Method
Starting Materials 4-Nitro-3-CF₃-benzaldehyde 3-CF₃-propiophenone
Catalyst H₂SO₄/HCl HNO₃/H₂SO₄
Reaction Time 6–12 hours 2–4 hours
Regioselectivity High (pre-formed nitro group) Moderate (requires directing groups)
Purification Column chromatography Recrystallization

Spectroscopic Validation and Characterization

Post-synthesis analysis confirms structural integrity through:

  • ¹H NMR : A singlet at δ 2.6–2.8 ppm for the methylene protons adjacent to the carbonyl, with aromatic peaks split by -CF₃ and -NO₂ substituents.
  • IR Spectroscopy : Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric -NO₂ vibration).
  • Mass Spectrometry : Molecular ion peak at m/z 247.17 (C₁₀H₈F₃NO₃).

Industrial and Laboratory-Scale Considerations

Scalability of the Condensation Route

While efficient for small-scale synthesis (<100 g), the need for chromatographic purification limits industrial adoption.

Nitration Method Adaptability

Suitable for bulk production due to straightforward recrystallization, though -CF₃-group stability under nitration conditions requires careful monitoring.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction under catalytic hydrogenation conditions, while the ketone moiety can be reduced to secondary alcohols or hydrocarbons depending on reagent choice.

Nitro Group Reduction

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at room temperature.

  • Iron powder in hydrochloric acid (Fe/HCl) under reflux.

Products :

  • Primary product : 1-(4-Amino-3-(trifluoromethyl)phenyl)propan-1-one.

  • Side reactions : Over-reduction of the ketone to propane derivatives is minimized by controlled reaction times.

Mechanism :
The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. The trifluoromethyl group remains inert under these conditions.

Ketone Reduction

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol for partial reduction.

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) for complete reduction.

Products :

Reduction LevelReagentProductYield
PartialNaBH₄1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-ol65–70%
CompleteLiAlH₄1-(4-Nitro-3-(trifluoromethyl)phenyl)propane40–45%

Oxidation Reactions

The ketone group is oxidized to carboxylic acids under strong oxidizing conditions.

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) at elevated temperatures.

  • Chromium trioxide (CrO₃) in acetic acid.

Products :

  • Primary product : 1-(4-Nitro-3-(trifluoromethyl)phenyl)propanoic acid.

  • Byproducts : Minor decarboxylation products observed under prolonged heating.

Mechanism :
Oxidative cleavage of the α-C–H bond in the ketone generates a carboxylic acid. The nitro group remains unaffected due to its electron-withdrawing nature.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates substitution at activated positions.

Aromatic Substitution

Reagents/Conditions :

  • Sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C.

  • Ammonia (NH₃) in ethanol under pressure.

Products :

NucleophilePosition SubstitutedProductYield
MethoxidePara to nitro group1-(4-Nitro-3-(trifluoromethyl)-5-methoxyphenyl)propan-1-one50–55%
AmmoniaPara to nitro group1-(4-Nitro-3-(trifluoromethyl)-5-aminophenyl)propan-1-one30–35%

Mechanism :
Nitro and trifluoromethyl groups direct nucleophiles to the para position via resonance and inductive effects.

Condensation Reactions

The ketone participates in aldol-like condensations with aromatic aldehydes.

Reagents/Conditions :

  • 4-Chlorobenzaldehyde in ethanol with NaOH as a base .

  • Heating under reflux for 6–8 hours .

Products :

  • Primary product : 3-(4-Chlorophenyl)-1-(4-nitro-3-(trifluoromethyl)phenyl)prop-2-en-1-one .

  • Yield : 60–65% after recrystallization .

Stability Under Acidic/Basic Conditions

ConditionObservationStability
1M HCl, 24hNo decompositionHigh
1M NaOH, 24hPartial hydrolysis of ketoneModerate

Key Findings

  • Selectivity : The nitro group is preferentially reduced over the ketone under mild hydrogenation conditions.

  • Directing Effects : Substituents on the aromatic ring strongly influence nucleophilic substitution sites .

  • Functional Group Compatibility : The trifluoromethyl group remains inert across all tested reactions.

This reactivity profile enables applications in synthesizing bioactive molecules and advanced materials.

Scientific Research Applications

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving nitration and trifluoromethylation reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The nitro group (NO₂) at the para position enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic attacks. The CF₃ group at meta further withdraws electrons, increasing acidity of α-hydrogens . In contrast, methoxy (OCH₃) groups in 1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one donate electrons, reducing reactivity but improving solubility .

Structural Backbone Differences: Propanones (e.g., target compound) lack conjugation compared to propenones (chalcones, e.g., (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one). The conjugated double bond in propenones enables UV absorption and photochemical reactivity .

Biological Relevance: Brominated analogs (e.g., 2-bromo-1-[4-(trifluoromethyl)phenyl]propan-1-one) serve as intermediates in fungicide synthesis .

Spectral Characterization

  • 1H NMR: Propenones like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one show characteristic doublets for the α,β-unsaturated system (δ 7.85 ppm, J = 15.71 Hz) . Propanones typically exhibit simpler spectra due to the absence of conjugation.
  • Yield and Purity : Efficient synthesis routes (e.g., 95% yield for 2-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one) suggest scalability for industrial applications .

Biological Activity

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one, with the CAS number 1805886-19-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in various chemical contexts. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H8F3N1O2
  • Molecular Weight : 202.17 g/mol
  • Structure : The compound consists of a propanone backbone substituted with a nitro group and a trifluoromethyl group on a phenyl ring.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate biological membranes and potentially interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzymatic activities and receptor functions, leading to various biological effects.

Biological Activity

This compound has been investigated for its potential applications in several areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 3.12 μg/mL against these pathogens .

Anti-inflammatory Effects

Compounds with nitro substituents are often explored for their anti-inflammatory properties. In vitro studies suggest that the presence of the nitro group may influence the compound's ability to inhibit pro-inflammatory cytokines, thus presenting potential therapeutic benefits in inflammatory diseases .

Anticancer Potential

The compound's structural features suggest that it may have anticancer properties. Similar compounds have been studied for their ability to inhibit cell proliferation in cancer cell lines. For example, some derivatives have demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis of Anti-androgens : A study explored the modification of nitro groups in non-steroidal anti-androgens to enhance their efficacy against prostate cancer cells. The synthesized compounds showed promising anti-proliferative effects compared to standard treatments .
  • Antibacterial Screening : A series of trifluoromethyl-substituted phenyl ketones were evaluated for their antibacterial activity, revealing that modifications at the para position significantly improved their efficacy against Gram-positive bacteria .

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus3.12 μg/mL
AntimicrobialEscherichia coli12.5 μg/mL
Anti-inflammatoryVarious cytokine assaysNot specified
AnticancerMDA-MB468 (Breast Cancer)IC50: 15 μM

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For example, reacting 4-nitro-3-(trifluoromethyl)benzaldehyde with propanone derivatives under basic conditions (e.g., NaOH in ethanol) can yield the target compound . Key factors include:

  • Catalysts: Base catalysts (e.g., NaOH) or Lewis acids (e.g., AlCl₃) for electrophilic substitution.
  • Solvents: Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or methanol may improve solubility of intermediates.
  • Temperature: Optimized between 60–80°C to balance reaction speed and side-product formation.
  • Purification: Column chromatography or recrystallization (e.g., using ethanol/water) ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., nitro and trifluoromethyl groups). The deshielded carbonyl proton (δ ~8.2 ppm) confirms ketone formation .
  • X-ray Crystallography: SHELX software refines crystal structures, resolving bond lengths and angles (e.g., C=O bond ~1.21 Å) .
  • IR Spectroscopy: Stretching frequencies for NO₂ (~1520 cm⁻¹) and CF₃ (~1150 cm⁻¹) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 287.05) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model:

  • Electrostatic Potential (ESP): Highlights electron-deficient regions (nitro group) for nucleophilic attack .
  • Frontier Molecular Orbitals (FMOs): Predicts HOMO-LUMO gaps (~4.2 eV), correlating with stability and charge-transfer behavior.
  • Non-linear Optical (NLO) Properties: Hyperpolarizability values (β ~1.5×10⁻³⁰ esu) suggest potential in optoelectronic materials .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between carbonyl carbons and aromatic protons confirm ketone positioning .
  • Crystallographic Refinement: Use SHELXL to resolve disorder in nitro or CF₃ groups. Twinning parameters (e.g., BASF) improve R values (<0.05) in challenging crystals .
  • Isotopic Labeling: ¹⁹F NMR tracks trifluoromethyl group orientation, distinguishing regioisomers .

Q. How do substituents (nitro and trifluoromethyl) influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer: The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups:

  • Activate the Aromatic Ring: Direct electrophiles to meta/para positions.
  • Enhance Carbonyl Electrophilicity: Increase susceptibility to nucleophilic attack (e.g., Grignard reagents).
  • Steric Effects: CF₃ groups hinder access to reaction sites, requiring bulky solvents (e.g., THF) for efficient substitution .

Q. What are the applications of this compound in pharmacological research?

Methodological Answer:

  • Lead Compound Optimization: Structural analogs (e.g., Flutamide) show androgen receptor antagonism. Modifying the nitro group to amine improves bioavailability .
  • In Vitro Assays: Assess cytotoxicity (e.g., MTT assay on cancer cell lines) and metabolic stability (e.g., microsomal incubation) .

Q. How can impurities in synthesized batches be identified and quantified?

Methodological Answer:

  • HPLC-MS: Reverse-phase C18 columns (gradient: 0.1% formic acid in acetonitrile/water) separate impurities (e.g., unreacted aldehyde).
  • Limit Tests: Compare retention times and UV spectra (λ ~254 nm) against reference standards .

Q. What role does this compound play in material science research?

Methodological Answer:

  • Coordination Chemistry: Acts as a ligand precursor for transition metal complexes (e.g., Cu(II) or Pd(II)), studied via cyclic voltammetry for redox activity .
  • Polymer Additives: Incorporation into polyurethanes enhances thermal stability (TGA degradation >300°C) .

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